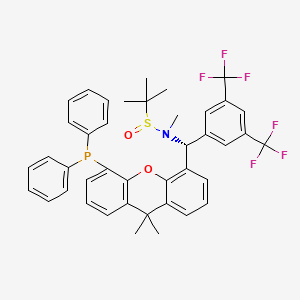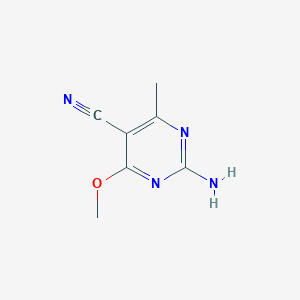
2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile is a pyrimidine derivative with the molecular formula C7H8N4O. This compound is known for its role in various chemical reactions and its potential applications in scientific research. It is characterized by its unique structure, which includes an amino group, a methoxy group, a methyl group, and a carbonitrile group attached to the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-Amino-4-methoxy-6-methylpyrimidine.
Reaction with Cyanogen Bromide: The starting material is reacted with cyanogen bromide in the presence of a base such as sodium hydroxide. This reaction introduces the carbonitrile group at the 5-position of the pyrimidine ring.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding oxidized products.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidine derivatives.
Oxidation: Oxidized products such as aldehydes or carboxylic acids.
Reduction: Amine derivatives.
科学研究应用
2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an electron donor, forming charge transfer complexes with electron acceptors. This interaction can influence various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors in biological systems.
相似化合物的比较
Similar Compounds
2-Amino-4-methoxy-6-methylpyrimidine: Lacks the carbonitrile group, making it less reactive in certain chemical reactions.
2-Amino-4,6-dimethylpyrimidine: Contains an additional methyl group, altering its chemical properties and reactivity.
2-Amino-4-methoxy-5-methylpyrimidine: The position of the methyl group is different, affecting its steric and electronic properties.
Uniqueness
2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile is unique due to the presence of the carbonitrile group at the 5-position, which enhances its reactivity and potential for forming various derivatives. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.
属性
分子式 |
C7H8N4O |
|---|---|
分子量 |
164.16 g/mol |
IUPAC 名称 |
2-amino-4-methoxy-6-methylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H8N4O/c1-4-5(3-8)6(12-2)11-7(9)10-4/h1-2H3,(H2,9,10,11) |
InChI 键 |
BTCQKWVQBIGXRL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)N)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13650687.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650693.png)
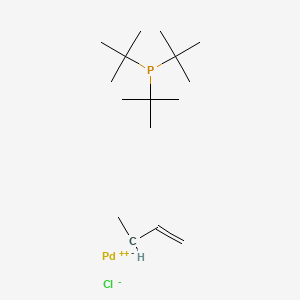


![1-Chloro-4-iododibenzo[b,d]furan](/img/structure/B13650735.png)
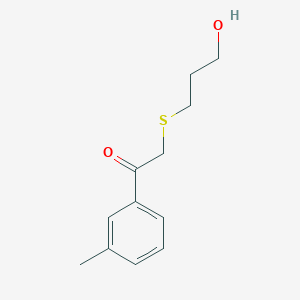
![1-Ethoxycarbonyloxyethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B13650742.png)
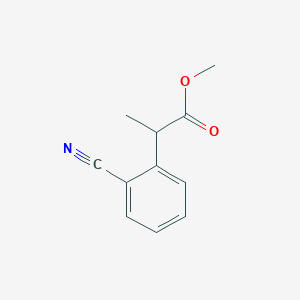


![(6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/structure/B13650770.png)
![N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B13650771.png)
